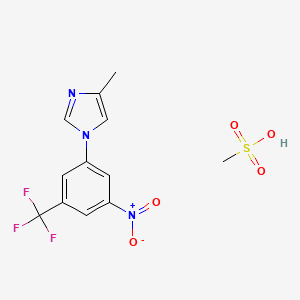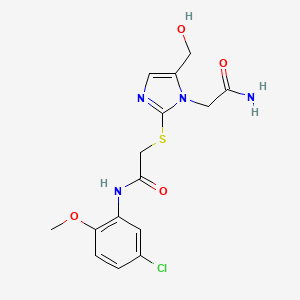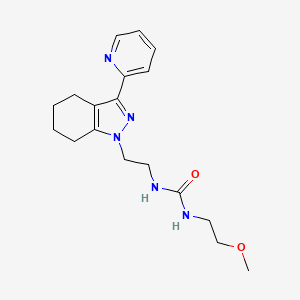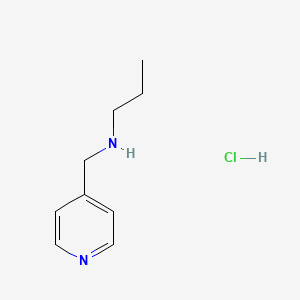
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate
Overview
Description
The compound “4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The trifluoromethyl group is also electron-withdrawing and could have similar effects .Scientific Research Applications
Synthesis and Characterization
New Synthetic Approaches : A study by Crozet et al. (2002) discusses a novel synthetic approach for creating 4-substituted-5-nitroimidazoles, which includes a compound structurally similar to 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate. This process involves reactions that afford an original 5-nitroimidazole with a trisubstituted ethylenic double bond at the 4-position (Crozet, Perfetti, Kaafarani, Vanelle, & Crozet, 2002).
Crystallographic Analysis : Research on compounds containing similar structures, like 1-methyl-1H-imidazoles, has been conducted to understand their crystal structures and interactions. This research provides insights into the structural properties of related compounds (Huczyński, Binkowska, Jarczewski, & Brzeziński, 2007).
Ionic Liquid Compounds : A study on the preparation of imidazolium trifluoro-methanesulfonate, a related compound, highlights its properties as an ionic liquid and its use in creating lamellar liquid crystal mesophases (Suisse, Bellemin‐Laponnaz, Douce, maisse-françois, & Welter, 2005).
Bioorganic and Medicinal Chemistry
Antifungal and Genotoxic Properties : An investigation into 1-methyl-1H-imidazole derivatives, which are structurally related to the compound , reveals their moderate antifungal properties and genotoxic effects in various assays, offering insights into potential biomedical applications (Zani, Mazza, Benvenuti, Severi, Malmusi, Vampa, & Antolini, 1995).
Antibacterial Activity : Research by Letafat et al. (2008) on 1-methyl-4-nitro-1H-imidazole derivatives shows significant in-vitro antibacterial activity against certain microorganisms, indicating the potential for developing new antibacterial agents (Letafat, Emami, Aliabadi, Mohammadhosseini, Moshafi, Asadipour, Shafiee, & Foroumadi, 2008).
Advanced Chemical Research
Nitration of Aromatic Compounds : A study by Zolfigol et al. (2012) on the use of imidazolium nitrate as a reagent for nitration offers insights into the chemistry and potential applications of imidazolium-based compounds in organic synthesis (Zolfigol, Khazaei, Moosavi‐Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
Divergent and Regioselective Synthesis : Research by Delest et al. (2008) on the synthesis of trisubstituted imidazoles from common intermediates demonstrates the versatility of imidazole-based compounds in organic chemistry, relevant to the synthesis of diverse derivatives (Delest, Nshimyumukiza, Fasbender, Tinant, Marchand‐Brynaert, Darro, & Robiette, 2008).
Pesticidal Potential : A study on the synthesis of tribromomethyl phenyl sulfone derivatives, which share functional groups with the compound , explores their potential as novel pesticides, highlighting the diverse applications of such chemical structures in agriculture (Borys, Korzyński, & Ochal, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit one or more tyrosine kinases, such as c-abl, bcr-abl, the receptor tyrosine kinases pdgf-r, flt3, vegf-r, egf-r and c-kit . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
If this compound does indeed inhibit tyrosine kinases, it could potentially suppress cell proliferation and induce apoptosis in cells where these kinases are overactive .
Future Directions
The study of complex organic molecules like “4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate” could have many potential future directions. These could include exploring its synthesis and reactivity, investigating its physical and chemical properties, and studying its potential biological activity .
properties
IUPAC Name |
methanesulfonic acid;4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2.CH4O3S/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFANUCZIZGFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-].CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)
![4,4-Difluoro-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B3015862.png)

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3015868.png)

methanone](/img/structure/B3015870.png)
![N-(4-anilinophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3015872.png)

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)